

# Benzotriazole-1-carboxamidinium Tosylate (BCAT): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **Benzotriazole-1-carboxamidinium tosylate**

Cat. No.: **B060674**

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## Introduction

**Benzotriazole-1-carboxamidinium tosylate**, commonly known as BCAT, is a versatile and efficient reagent in organic synthesis. This whitepaper provides a detailed overview of its chemical properties, synthesis, and key applications, with a focus on its utility in the formation of guanidines. Experimental protocols and quantitative data are presented to offer a practical guide for laboratory use.

## Chemical Identity and Properties

BCAT is a salt consisting of a benzotriazole-1-carboxamidinium cation and a tosylate anion. It is recognized for its stability and effectiveness as a guanylating agent.

### Alternative Names and Synonyms:

- BCAT
- H-Benzotriazole-1-carboximidamide 4-methylbenzenesulfonate
- 1H-Benzotriazole-1-carboximidamide, 4-methylbenzenesulfonate (1:1)
- 1-Carbamimidoyl-1,2,3-benzotriazole p-toluenesulfonate

- AKOS 91373

Table 1: Physicochemical Properties of **Benzotriazole-1-carboxamidinium Tosylate**

Property	Value
CAS Number	163853-10-9
Molecular Formula	C <sub>14</sub> H <sub>15</sub> N <sub>5</sub> O <sub>3</sub> S
Molecular Weight	333.37 g/mol
Appearance	White to off-white crystalline powder
Melting Point	186-192 °C[1]
Purity	≥ 99% (HPLC)[1]

## Synthesis of Benzotriazole-1-carboxamidinium Tosylate (BCAT)

BCAT can be conveniently prepared in a good yield through a one-pot reaction involving benzotriazole, cyanamide, and p-toluenesulfonic acid.[2]

### Experimental Protocol: Synthesis of BCAT

#### Materials:

- Benzotriazole
- Cyanamide
- p-Toluenesulfonic acid (p-TSOH)
- 1,4-Dioxane

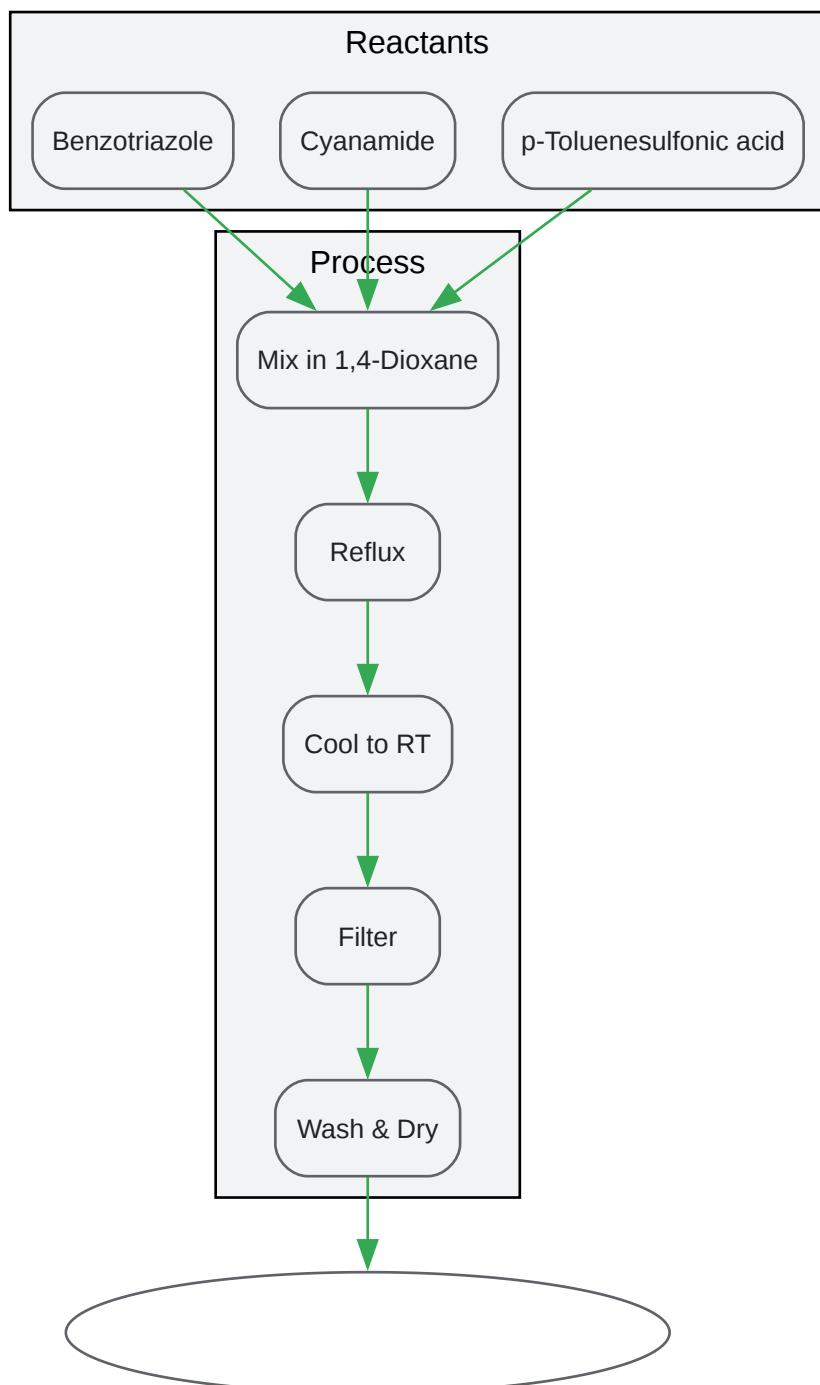
#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid in 1,4-dioxane.

- Heat the mixture to reflux.
- Maintain the reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
- Collect the resulting white, non-hygroscopic needles of **Benzotriazole-1-carboxamidinium tosylate** by filtration.
- Wash the crystals with a suitable solvent (e.g., cold 1,4-dioxane or diethyl ether) and dry under vacuum.

A typical reported yield for this procedure is 77%.[\[2\]](#)

## Synthesis Workflow

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Caption: Synthesis workflow for **Benzotriazole-1-carboxamidinium tosylate**.

## Applications in Organic Synthesis

The primary application of BCAT is as a highly efficient reagent for the conversion of primary and secondary amines into the corresponding guanidines.[\[2\]](#) This transformation is of significant interest in medicinal chemistry due to the prevalence of the guanidinium moiety in biologically active molecules.

## Guanidinylation of Amines

BCAT facilitates the guanidinylation of a wide range of amines under mild conditions, offering good to excellent yields.[\[2\]](#)

Table 2: Guanidinylation of Various Amines using BCAT[\[2\]](#)

Amine	Product	Reaction Time (h)	Yield (%)
Dimethylamine	N,N-Dimethylguanidinium tosylate	5	69
Piperidine	Piperidine-1-carboxamidinium tosylate	4	84
4-Methoxyaniline	4-Methoxyphenylguanidinium tosylate	24	68
n-Butylamine	n-Butylguanidinium tosylate	0.25	81
Aniline	Phenylguanidinium tosylate	120	64
Pyrrolidine	Pyrrolidine-1-carboxamidinium tosylate	24	71
Morpholine	Morpholine-4-carboxamidinium tosylate	24	86
n-Hexylamine	n-Hexylguanidinium tosylate	5	55

## Experimental Protocol: Synthesis of n-Butylguanidinium Tosylate

Materials:

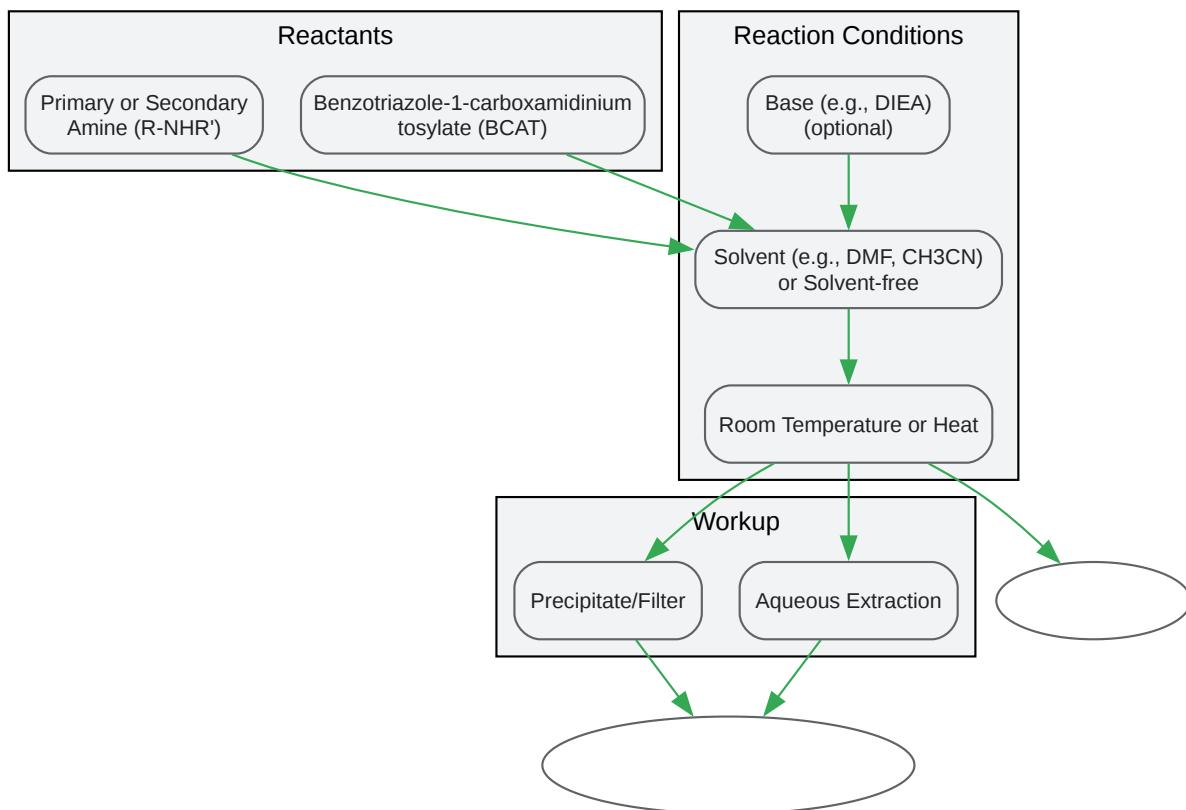
- n-Butylamine
- **Benzotriazole-1-carboxamidinium tosylate (BCAT)**

- Solvent (e.g., acetonitrile or solvent-free)

Procedure:

- In a reaction vessel, combine one molar equivalent of n-butylamine with one molar equivalent of BCAT.
- Heat the mixture at 50 °C for 15 minutes.
- After the reaction is complete, the product, n-butylguanidinium tosylate, can be isolated. If a solvent is used, the product may precipitate and can be collected by filtration.

## Guanidinylation Reaction Workflow



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Caption: General workflow for the guanidinylation of amines using BCAT.

## Other Potential Applications

While the primary and well-documented use of BCAT is in guanidine synthesis, the benzotriazole moiety is known for its utility in other areas. The applications listed below are based on the general properties of benzotriazole derivatives and require further specific investigation for BCAT itself.

- **Peptide Synthesis:** Benzotriazole derivatives are commonly used as coupling reagents in peptide synthesis to facilitate the formation of amide bonds. While BCAT is structurally related to common coupling reagents like HBTU, specific quantitative data on its efficiency in peptide synthesis is not readily available in the reviewed literature.
- **Corrosion Inhibition:** Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. They form a protective film on the metal surface. Quantitative data on the corrosion inhibition efficiency of BCAT on various metals is a potential area for further research.
- **Drug Development and Delivery:** The benzotriazole scaffold is present in numerous biologically active compounds. A recent study has explored the use of benzotriazole nanocapsules for the delivery of anticancer drugs.<sup>[3]</sup> The potential of BCAT in such applications is yet to be explored in detail.

## Signaling Pathways

As a synthetic reagent, **Benzotriazole-1-carboxamidinium tosylate** is not expected to be directly involved in biological signaling pathways. Its role in drug development is primarily as a tool for the synthesis of molecules that may modulate such pathways. The guanidinium group, which BCAT efficiently introduces, is a key functional group in many biologically active compounds that interact with various cellular targets.

## Conclusion

**Benzotriazole-1-carboxamidinium tosylate** is a valuable and efficient reagent for the synthesis of guanidines from a wide range of amines under mild conditions. Its straightforward preparation and high yields make it an attractive alternative to other guanidinyling agents.

While its potential in other applications such as peptide synthesis, corrosion inhibition, and drug delivery is plausible based on the known properties of benzotriazole derivatives, further research is needed to establish its efficacy and provide quantitative performance data in these areas. This guide provides a solid foundation for researchers and scientists to utilize BCAT in their synthetic endeavors.

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